C19H26ClN7O
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Overview
Description
The compound with the molecular formula C19H26ClN7O aminopurvalanol A . It is a selective, cell-permeable, and competitive inhibitor of cyclin-dependent kinases (CDKs). This compound has significant implications in the field of cancer research due to its ability to inhibit key enzymes involved in cell cycle regulation .
Preparation Methods
Synthetic Routes and Reaction Conditions
Aminopurvalanol A can be synthesized through a multi-step organic synthesis process. The synthesis typically involves the following steps:
Formation of the Purine Core: The synthesis begins with the construction of the purine core, which is achieved through a series of condensation reactions involving appropriate amines and aldehydes.
Amination: The amino group is introduced through nucleophilic substitution reactions, often using ammonia or primary amines.
Industrial Production Methods
Industrial production of aminopurvalanol A involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions to maximize yield and purity, using large-scale reactors, and employing continuous flow techniques to enhance efficiency. Purification is typically achieved through crystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Aminopurvalanol A undergoes several types of chemical reactions, including:
Oxidation: It can be oxidized using agents like hydrogen peroxide or potassium permanganate, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced analogs.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Ammonia, primary amines, thiols.
Major Products
The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of aminopurvalanol A, each with potentially different biological activities.
Scientific Research Applications
Aminopurvalanol A has a wide range of applications in scientific research:
Chemistry: It is used as a tool compound to study the inhibition of cyclin-dependent kinases, which are crucial for cell cycle regulation.
Biology: In cell biology, aminopurvalanol A is used to investigate the mechanisms of cell cycle control and apoptosis.
Medicine: It has potential therapeutic applications in cancer treatment due to its ability to inhibit CDKs, which are often dysregulated in cancer cells.
Mechanism of Action
Aminopurvalanol A exerts its effects by competitively inhibiting cyclin-dependent kinases. It binds to the ATP-binding site of these enzymes, preventing the phosphorylation of target proteins necessary for cell cycle progression. This inhibition leads to cell cycle arrest and can induce apoptosis in cancer cells. The primary molecular targets include CDK1, CDK2, and CDK5, which are involved in different phases of the cell cycle .
Comparison with Similar Compounds
Aminopurvalanol A is unique due to its high selectivity and potency as a CDK inhibitor. Similar compounds include:
Purvalanol A: Another CDK inhibitor with a similar structure but different side chains.
Roscovitine: A well-known CDK inhibitor with a broader spectrum of activity.
Flavopiridol: An older CDK inhibitor with less selectivity compared to aminopurvalanol A.
Aminopurvalanol A stands out due to its higher selectivity for CDKs and its ability to permeate cells effectively, making it a valuable tool in cancer research .
Properties
Molecular Formula |
C19H26ClN7O |
---|---|
Molecular Weight |
403.9 g/mol |
IUPAC Name |
1-(6-chloropyridazin-3-yl)-N-[5-(2-cyclopentylethyl)-1H-1,2,4-triazol-3-yl]piperidine-4-carboxamide |
InChI |
InChI=1S/C19H26ClN7O/c20-15-6-8-17(25-23-15)27-11-9-14(10-12-27)18(28)22-19-21-16(24-26-19)7-5-13-3-1-2-4-13/h6,8,13-14H,1-5,7,9-12H2,(H2,21,22,24,26,28) |
InChI Key |
OVMCMMJPIVBWBY-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(C1)CCC2=NC(=NN2)NC(=O)C3CCN(CC3)C4=NN=C(C=C4)Cl |
Origin of Product |
United States |
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